3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one
Description
3-Bromo-2-(1-bromoethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a brominated derivative of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold. This heterocyclic compound features two bromine substituents: one at position 3 of the pyridine ring and another on the ethyl group at position 2.
Properties
CAS No. |
918422-40-9 |
|---|---|
Molecular Formula |
C10H8Br2N2O |
Molecular Weight |
331.99 g/mol |
IUPAC Name |
3-bromo-2-(1-bromoethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H8Br2N2O/c1-6(11)9-8(12)10(15)14-5-3-2-4-7(14)13-9/h2-6H,1H3 |
InChI Key |
RQBHTFYSFIIGPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=O)N2C=CC=CC2=N1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one typically involves the bromination of pyridopyrimidinone derivatives. One common method involves the reaction of 3-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with bromine in the presence of a suitable solvent such as dichloromethane . The reaction is carried out at room temperature, and the product is isolated by filtration and drying under reduced pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the bromination process, reducing reaction times and improving safety by minimizing the handling of hazardous bromine.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of de-brominated products.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Oxidized products may include ketones or aldehydes.
Reduction: Reduced products typically involve the removal of bromine atoms, yielding simpler pyridopyrimidinone derivatives.
Scientific Research Applications
3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance the compound’s electrophilicity, facilitating its binding to nucleophilic sites on proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 4H-pyrido[1,2-a]pyrimidin-4-one core is highly versatile, with substitutions significantly altering physical, chemical, and biological properties. Below is a comparative analysis of key analogs:
Substituent Position and Type
3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 2304495-85-8)
- Substituents : Bromine at position 8, benzyloxy at position 3.
- Molecular Formula : C₁₅H₁₁BrN₂O₂.
- Molecular Weight : 331.16 g/mol.
- Key Properties : Density 1.50 g/cm³, pKa 1.07, predicted boiling point 444.5°C.
- The bromine at position 8 versus 3 may lead to divergent electronic effects on the pyrimidinone ring .
9-Bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 663619-90-7)
- Substituents : Bromine at position 9, hydroxyl at position 2, methyl at position 5.
- Molecular Formula : C₉H₇BrN₂O₂.
- Molecular Weight : 271.07 g/mol.
- Key Properties : Industrial-grade purity (99%), used in agrochemicals or active pharmaceutical ingredients (APIs).
- Comparison : The hydroxyl group introduces hydrogen-bonding capability, which may improve solubility compared to the target compound’s bromoethyl group. Bromine at position 9 versus 3 could alter ring conjugation and metabolic stability .
2-Methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 70381-53-2)
- Substituents : Methyl at position 2, propyl at position 3.
- Molecular Formula : C₁₁H₁₃N₂O.
- Molecular Weight : 193.24 g/mol.
- Key Properties : Available as a hydrochloride salt (C₁₂H₁₅ClN₂O, MW 238.72 g/mol) for enhanced solubility.
- Comparison: Alkyl substituents (methyl, propyl) reduce reactivity compared to bromine, favoring stability.
Fluorinated Analogs
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 108855-18-1)
- Substituents : Fluorinated benzisoxazole-piperidine chain at position 3.
- Molecular Formula : C₂₂H₂₂FN₅O₂.
- Molecular Weight : 407.44 g/mol.
- Comparison : Fluorine’s electronegativity enhances binding to target proteins (e.g., CNS receptors), whereas bromine’s larger size may improve hydrophobic interactions. The piperidine moiety could enhance blood-brain barrier penetration, unlike the bromoethyl group in the target compound .
Piperazinyl and Morpholino Derivatives
2-(3,4-Dimethoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Substituents : 3,4-Dimethoxyphenyl at position 2, piperazinyl at position 6.
- Comparison: Piperazinyl groups are common in CNS drugs for solubility and receptor affinity.
Key Findings and Implications
- Reactivity : The dual bromine substituents in the target compound likely increase its reactivity, making it a candidate for nucleophilic substitution or cross-coupling reactions.
- Safety : Brominated compounds (e.g., ) require careful handling due to possible toxicity, suggesting the need for rigorous safety profiling .
Biological Activity
3-Bromo-2-(1-bromoethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with the molecular formula CHBrNO. This compound belongs to the pyrido[1,2-a]pyrimidin family and has garnered attention for its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell proliferation and survival .
Chemical Structure and Properties
The unique structure of this compound includes a pyrimidine ring fused with a pyridine moiety, characterized by bromine substitutions. The presence of the bromoethyl group significantly influences its chemical reactivity and biological interactions .
Inhibition of Phosphoinositide 3-Kinase (PI3K)
Research indicates that this compound exhibits promising activity as a PI3K inhibitor. Inhibition of the PI3K signaling pathway can lead to decreased cell proliferation and enhanced apoptosis in various cancer cell lines, making this compound a candidate for further development in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications on the pyrido[1,2-a]pyrimidin scaffold can enhance its binding affinity to various biological targets, including enzymes and receptors involved in cancer progression. Comparative studies have shown that analogues with different substitution patterns exhibit varying degrees of biological activity .
Comparison with Related Compounds
A comparison of this compound with other structurally similar compounds highlights its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one | Bromine at position 7 | Different substitution pattern affecting reactivity |
| 3-Bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | Hydroxyl group at position 2 | Potential for hydrogen bonding interactions |
| 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | Triazole ring fused with pyridine | Variation in heterocyclic framework |
| 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine | Similar triazole structure but different substitution | Distinct pharmacological properties |
The specific bromoethyl substitution pattern in this compound is crucial for its activity as a PI3K inhibitor compared to other derivatives that may not exhibit similar effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cancer Cell Line Studies : In vitro studies have demonstrated that treatment with this compound leads to significant reductions in cell viability in breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound showed enhanced cytotoxic effects when combined with standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : The mechanism of action appears to involve the induction of apoptosis through the PI3K/Akt signaling pathway. This pathway is critical for cell survival; thus, its inhibition by this compound results in increased apoptotic markers in treated cells .
- Pharmacological Evaluation : The compound has been evaluated for its pharmacokinetic properties and showed favorable profiles that support further development as an anti-cancer agent. The selectivity towards cancerous cells over normal cells enhances its therapeutic potential .
Q & A
Q. What are the common synthetic strategies for introducing halogen substituents (e.g., bromine) into the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold?
Halogenation of the 4H-pyrido[1,2-a]pyrimidin-4-one core is typically achieved via two primary methods:
- Direct halogenation using N-halosuccinimides (NBS, NCS, or NIS):
Reaction of the parent compound with N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or DCM) under thermal conditions (60–80°C) selectively introduces bromine at the C3 position. This method yields 3-bromo derivatives with moderate to high efficiency (65–85% yields) . - Electrophilic halogenation via radical pathways:
Iodine or persulfate-mediated systems can generate halogen radicals, enabling regioselective bromination. For example, KI in DMSO under electrochemical conditions facilitates bromine incorporation at reactive positions .
Q. How are structural and electronic properties of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones characterized?
Key techniques include:
- NMR spectroscopy: and NMR resolve substituent effects on chemical shifts, particularly for bromine-induced deshielding at C3 and adjacent positions .
- UV-Vis and IR spectroscopy: Electronic transitions (e.g., π→π* bands) and carbonyl stretching frequencies (~1680–1700 cm) provide insights into conjugation and hydrogen bonding .
- X-ray crystallography: Resolves regiochemistry and steric effects of bulky substituents like the 1-bromoethyl group .
Q. What functional groups are compatible with C3-selenylation or sulfenylation reactions of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones?
Electrochemical selenylation tolerates electron-withdrawing groups (e.g., –Br, –CF) at C6 and methyl/ethyl groups at C2. For example:
- Substrates with C6-Br or C6-Cl react efficiently with diaryl diselenides under iodide-catalyzed conditions (DMSO, 30 mA current) to yield 3-selenylated products (71–93% yields) .
- C2 alkyl groups (e.g., methyl, ethyl) do not hinder reactivity, enabling late-stage diversification .
Advanced Research Questions
Q. What experimental evidence supports a radical mechanism in C3-chalcogenation reactions?
Mechanistic studies reveal:
- Radical scavenger inhibition: TEMPO or BHT suppresses product formation, confirming radical intermediates .
- Isolation of selenyl/thiyl radicals: Trapping experiments with styrene derivatives yield adducts (e.g., PhSe•), validating radical chain propagation .
- Iodine’s dual role: I acts as both a catalyst and oxidant, facilitating radical initiation via single-electron transfer (SET) from thiols/diselenides .
Q. How can reaction conditions be optimized for gram-scale synthesis of 3-bromo-2-(1-bromoethyl) derivatives?
Critical parameters include:
- Solvent choice: DMSO enhances solubility and stabilizes bromine radicals during electrochemical bromination .
- Current density: Scaling to 5 mmol scale requires increased current (30 mA) to maintain reaction efficiency, yielding 81% product .
- Temperature control: Maintaining 25–40°C prevents decomposition of thermally sensitive intermediates .
Q. How do steric and electronic effects influence regioselectivity in halogenation reactions?
- Steric effects: Bulky substituents at C2 (e.g., 1-bromoethyl) direct bromination to the less hindered C3 position due to reduced transition-state strain .
- Electronic effects: Electron-deficient cores (e.g., C6-Br) polarize the π-system, enhancing electrophilic attack at C3. Conversely, electron-donating groups (e.g., –OMe) reduce reactivity at C3 .
Q. What contradictions exist in reported yields for halogenation methods, and how can they be resolved?
- Discrepancy: Thermal halogenation (NBS) vs. electrochemical methods show variable yields (65% vs. 81%).
- Resolution: Electrochemical methods avoid side reactions (e.g., decarboxylation) by eliminating thermal stress. Optimization of iodide concentration (10 mol%) and solvent purity (anhydrous DMSO) minimizes competing pathways .
Methodological Guidance
8. Designing a synthetic route for 3-bromo-2-(1-bromoethyl)-4H-pyrido[1,2-a]pyrimidin-4-one:
Core synthesis: Prepare 2-(1-hydroxyethyl)-4H-pyrido[1,2-a]pyrimidin-4-one via Thorpe-Ziegler cyclization of 2-aminopyridine derivatives .
Bromination steps:
- C3-Bromination: Treat with NBS in DMF at 70°C for 6 hours .
- C2-Ethyl bromination: React the hydroxyl group with PBr in DCM (0°C, 2 hours) .
Purification: Use silica gel chromatography (EtOAc/hexane) to isolate the di-brominated product.
9. Troubleshooting low yields in selenylation reactions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
